2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
CAS No.:
Cat. No.: VC9574420
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13NO2S |
|---|---|
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3 |
| Standard InChI Key | MLJQPYSUOJIVOX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2 |
| Canonical SMILES | COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2 |
Introduction
Structural and Chemical Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole . Its molecular formula, C₁₅H₁₃NO₂S, corresponds to a molecular weight of 271.3 g/mol . The structure comprises a benzoxazole ring (a benzene fused to an oxazole) substituted at the 2-position with a sulfanyl group connected to a 3-methoxybenzyl moiety (Figure 1).
Physicochemical Properties
Key computed properties include:
-
XLogP3: 4.1 (indicating moderate lipophilicity)
-
Hydrogen Bond Acceptors: 4
-
Rotatable Bonds: 4
These properties align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. The compound’s monoisotopic mass (271.0667 Da) and exact mass (271.0667 Da) further validate its structural integrity .
Synthetic Pathways and Analogous Derivatives
Structural Analogues and Modifications
In a related study, derivatives such as 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N’-[(3-methoxyphenyl)methylidene]acetohydrazide (5h) were synthesized by condensing hydrazide intermediates with 3-methoxybenzaldehyde . These analogs demonstrated:
-
Antimicrobial Activity: MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Potential: 70–85% radical scavenging at 100 μM .
-
Cytotoxicity: >70% cell viability in MTT assays, suggesting selective toxicity .
Computational and Predicted Bioactivity
Molecular Docking Insights
Molecular docking studies of analogous benzoxazole derivatives against the anticancer target 2A91 (a kinase receptor) revealed binding affinities ranging from -7.2 to -8.9 kcal/mol . Key interactions included:
-
Hydrogen bonding with Ser⁸⁰⁹ and Asp⁸¹⁰ residues.
-
Hydrophobic contacts with Leu⁷⁹³ and Val⁷⁰².
These findings suggest that the 3-methoxybenzylsulfanyl group enhances binding through π-π stacking and van der Waals interactions .
ADMET Predictions
Using PubChem data and computational tools:
-
Absorption: High gastrointestinal absorption (TPSA < 90 Ų).
-
Metabolism: Likely substrates for CYP3A4 due to methoxy groups.
Comparative Analysis with Related Compounds
Future Directions and Research Gaps
Despite promising computational and analog-based predictions, direct experimental data on 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole remains sparse. Priority areas include:
-
Synthetic Optimization: Scaling up production via greener solvents or catalytic methods.
-
In Vitro Screening: Evaluating antimicrobial, anticancer, and antioxidant activities.
-
In Vivo Pharmacokinetics: Assessing bioavailability and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume